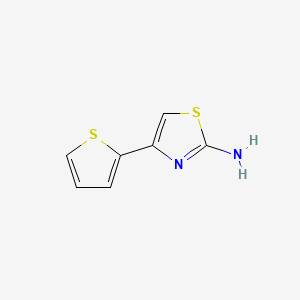

4-(Thiophen-2-yl)thiazol-2-amine

Descripción general

Descripción

4-(Thiophen-2-yl)thiazol-2-amine is a heterocyclic compound that features both a thiophene ring and a thiazole ring These structures are known for their aromaticity and the presence of sulfur and nitrogen atoms, which contribute to the compound’s unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)thiazol-2-amine typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the reaction of a thiophene aldehyde with a thioamide in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Condensation Reactions Involving 4-(Thiophen-2-yl)thiazol-2-amine

This compound participates in condensation reactions to form various derivatives. For instance, a base-catalyzed condensation reaction is used to synthesize thiophenyl thiazole-based quinoxaline derivatives . In one study, substituted 2,3-dichloroquinoxaline and this compound are mixed in dimethylformamide (DMF) with potassium carbonate and heated to produce substituted 3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)quinoxalin-2-amine .

Further Chemical Modifications

This compound can undergo further chemical modifications to create novel compounds with desired properties :

- Bromination and Amination : this compound can be treated with N-bromosuccinimide (NBS) followed by primary or secondary amines to introduce amino substituents .

- Reaction with Potassium Carbonate : The product from the bromination and amination can then be treated with potassium carbonate in dimethylformamide to yield a modified compound .

- Urea Derivative Formation: Stirring this compound with commercially available isocyanates in dry benzene under reflux conditions yields urea derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that thiazole derivatives, including 4-(thiophen-2-yl)thiazol-2-amine, exhibit potent anticancer properties. A study synthesized a series of thiazole derivatives and evaluated their cytotoxicity against several human cancer cell lines such as HepG2, MCF-7, HCT116, and HeLa. The results indicated that specific derivatives showed IC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM, highlighting their potential as tubulin polymerization inhibitors .

Case Study: Tubulin Polymerization Inhibition

The mechanism of action for some thiazole derivatives involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Compounds derived from this compound have been shown to disrupt microtubule formation, leading to suppressed cell proliferation .

Anti-inflammatory Properties

This compound and its derivatives have been investigated for their anti-inflammatory effects. For instance, a recent study synthesized new derivatives aimed at targeting inflammatory pathways by inhibiting cyclooxygenase enzymes (COX). Molecular docking studies indicated that these compounds could effectively bind to COX-2 and 5-lipoxygenase (5-LOX), suggesting their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Thiazole Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Activity |

|---|---|---|---|

| Compound A | COX-2 | -9.5 | Inhibitor |

| Compound B | 5-LOX | -8.7 | Inhibitor |

| Compound C | COX-2 | -10.1 | Inhibitor |

Antimicrobial Applications

The antimicrobial properties of thiazole derivatives are well-documented, with studies indicating their efficacy against various pathogens. Specifically, the incorporation of thiophene and thiazole rings has shown promise in developing new antimicrobial agents targeting Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

A study focused on synthesizing urea derivatives containing the thiophenylthiazole moiety and evaluated their antitubercular activities against InhA, a target for tuberculosis treatment. The results indicated that these compounds possess the necessary pharmacophores for effective binding and inhibition of the target enzyme .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thiazole derivatives is crucial for optimizing their pharmacological properties. Researchers have explored various modifications to enhance bioavailability and selectivity while reducing toxicity.

Table 2: Structure-Activity Relationship Insights

| Modification | Biological Activity | Observed Effect |

|---|---|---|

| Alkyl group addition | Increased cytotoxicity | Enhanced binding affinity |

| Halogen substitution | Improved anti-inflammatory activity | Greater potency against COX enzymes |

Mecanismo De Acción

The mechanism of action of 4-(Thiophen-2-yl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. Additionally, it can bind to DNA and interfere with topoisomerase activity, resulting in anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Chlorophenyl)thiazol-2-amine

- 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile

- Thiazole derivatives with various substituents

Uniqueness

4-(Thiophen-2-yl)thiazol-2-amine is unique due to the presence of both thiophene and thiazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to other thiazole derivatives .

Actividad Biológica

4-(Thiophen-2-yl)thiazol-2-amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a thiophene group at the 4-position. This structural configuration is significant as it influences the compound's biological interactions and activity.

Research indicates that thiazole derivatives, including this compound, exhibit notable antibacterial properties, particularly against Mycobacterium tuberculosis. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic processes.

Efficacy Against Pathogens

In a study evaluating various thiazole derivatives, it was found that this compound demonstrated significant antibacterial activity with sub-micromolar minimum inhibitory concentrations (MICs). This suggests a strong potential for development as an anti-tubercular agent . Additionally, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | <0.5 | |

| Staphylococcus aureus | 1.0 | |

| Escherichia coli | 2.0 |

Cytotoxic Effects

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have reported that thiazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

In one study, compounds structurally related to this compound were tested against human cancer cell lines, revealing cytotoxic effects with IC50 values in the micromolar range. Specifically, derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | |

| HepG2 (liver cancer) | 3.5 | |

| A549 (lung cancer) | 4.0 |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their substituents. For instance, modifications at the C-2 and C-4 positions of the thiazole ring can enhance or diminish antibacterial and anticancer activities. It has been observed that lipophilic substitutions tend to improve antimicrobial efficacy while maintaining selectivity against non-target cells .

Case Studies

- Antitubercular Activity : A series of thiazole derivatives were synthesized and tested for their activity against M. tuberculosis. The study concluded that compounds with specific substitutions at the C-4 position exhibited superior activity compared to others, suggesting a targeted approach in drug design .

- Cytotoxicity Assessment : In another investigation, various thiazole derivatives were evaluated for their cytotoxic effects on different cancer cell lines. Results indicated that compounds similar to this compound showed significant cytotoxicity against HepG2 cells while exhibiting minimal toxicity towards normal fibroblast cells .

Propiedades

IUPAC Name |

4-thiophen-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNPDKQNHIKARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288130 | |

| Record name | 4-(Thiophen-2-yl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28989-50-6 | |

| Record name | 28989-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Thiophen-2-yl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-THIENYL)-1,3-THIAZOL-2-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-(thiophen-2-yl)thiazol-2-amine relate to its biological activity?

A: While the precise mechanism of action of this compound remains to be fully elucidated, its structure offers valuable insights. The presence of both thiophene and thiazole rings within its structure is noteworthy, as these moieties are commonly found in various bioactive compounds, including fungicides and pesticides. The study explored structural modifications by substituting the 4-chloro-2-fluorophenyl group in the lead compound with thiophenyl groups and introducing different functional groups like 2-aminothiazole []. This exploration of structure-activity relationships (SAR) suggests that the specific arrangement and types of functional groups attached to the core structure play a crucial role in determining the compound's biological activity and potency.

Q2: What analytical techniques were employed to characterize and study this compound?

A: The synthesis of this compound was achieved through a series of reactions, ultimately leading to the desired compound []. Its structure was meticulously confirmed using a combination of spectroscopic techniques, including 1H-NMR and 13C-NMR spectroscopy []. This comprehensive characterization provides a solid foundation for future research and development efforts focused on this promising compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.